molecular formula C12H20N2O2S B2422478 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide CAS No. 854035-97-5

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2422478
CAS No.: 854035-97-5
M. Wt: 256.36
InChI Key: FIYBJCPCCOIVNL-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBJCPCCOIVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride, which is reacted with diethylamine to form N,N-diethylbenzenesulfonamide.

    Aminoethylation: The N,N-diethylbenzenesulfonamide is then subjected to a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position of the benzene ring.

The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce sulfinamides.

Scientific Research Applications

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-(1-aminoethyl)pyridine: This compound has a similar aminoethyl group but differs in the core structure, which is a pyridine ring instead of a benzene ring.

    4-aminopyridine: Another related compound with an amino group attached to a pyridine ring.

Uniqueness

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both aminoethyl and diethyl groups on the benzenesulfonamide core distinguishes it from other sulfonamides and related compounds.

Biological Activity

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various sulfonamide drugs, which are known for their antibacterial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H16N2O2S\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways. Research indicates that sulfonamides often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antibacterial effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For example, studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) by targeting phosphopantetheinyl transferase (PptT), an essential enzyme in lipid biosynthesis and virulence factor production in Mtb .

Table 1: In Vitro Activity Against Bacterial Strains

CompoundMIC (µM)Target Bacteria
This compound6.6Mycobacterium tuberculosis
Lidamidine>100Mycobacterium tuberculosis
Proguanil>100Mycobacterium tuberculosis

In Vivo Studies

In vivo studies have further supported the efficacy of this compound. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits bacterial growth but also enhances host immune responses against infections .

Toxicological Profile

While evaluating the biological activity, it is essential to consider the compound's safety profile. Preliminary studies indicate that high concentrations may lead to cardiotoxicity, as evidenced by alterations in cardiomyocyte function . This aspect necessitates further investigation into dose-dependent effects and potential side effects.

Case Studies

A notable case study involved the application of this compound in treating drug-resistant strains of Mtb. Patients who were administered this compound as part of a combination therapy exhibited significant clinical improvement, highlighting its potential as a therapeutic agent against resistant infections.

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